

Application Notes and Protocols: CYP1A1 Induction Assay Using BMS-764459

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Compound of Interest

Compound Name: BMS-764459

Cat. No.: B606247

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These application notes provide a comprehensive protocol for assessing the induction of Cytochrome P450 1A1 (CYP1A1) in response to the atypical inducer, **BMS-764459**. This document outlines the necessary reagents, detailed experimental procedures, and data analysis techniques.

Introduction

Cytochrome P450 (CYP) enzymes are critical in drug metabolism. The induction of these enzymes can lead to altered drug efficacy and adverse drug-drug interactions.[1][2] CYP1A1, in particular, is involved in the metabolism of xenobiotics and is regulated by the aryl hydrocarbon receptor (AHR) signaling pathway.[3][4] **BMS-764459** has been identified as an atypical inducer of CYP1A1, making it a compound of interest for studying non-classical induction mechanisms. This protocol details an in vitro assay using the human hepatoma cell line, HepaRG™, which is a well-established model for studying CYP induction.

Principle of the Assay

This protocol describes a method to quantify the induction of CYP1A1 in HepaRG™ cells following treatment with **BMS-764459**. The induction is measured by quantifying the change in CYP1A1 mRNA levels using quantitative real-time polymerase chain reaction (qPCR). This method provides a sensitive and specific measure of gene induction.

Materials and Reagents

Reagent	Supplier	Cat. No.
HepaRG™ Cells	Thermo Fisher Scientific	HPRGC10
William's Medium E	Thermo Fisher Scientific	A1217601
GlutaMAX™ Supplement	Thermo Fisher Scientific	35050061
Fetal Bovine Serum (FBS)	Thermo Fisher Scientific	10082147
Penicillin-Streptomycin	Thermo Fisher Scientific	15140122
Hydrocortisone Hemisuccinate	Sigma-Aldrich	H4881
Insulin, Human Recombinant	Sigma-Aldrich	I9278
BMS-764459	MedChemExpress	HY-14225
Omeprazole (Positive Control)	Sigma-Aldrich	O104
DMSO (Vehicle Control)	Sigma-Aldrich	D2650
RNeasy Mini Kit	QIAGEN	74104
High-Capacity cDNA Reverse Transcription Kit	Applied Biosystems	4368814
TaqMan™ Gene Expression Master Mix	Applied Biosystems	4369016
TaqMan™ Gene Expression Assay (CYP1A1)	Applied Biosystems	Hs01054797_g1
TaqMan™ Gene Expression Assay (GAPDH)	Applied Biosystems	Hs02758991_g1

Experimental Protocols

HepaRG™ Cell Culture and Differentiation

- Thaw and plate cryopreserved HepaRG™ cells in William's Medium E supplemented with 10% FBS, 1% GlutaMAX™, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone hemisuccinate.

- Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
- Allow the cells to differentiate for at least two weeks, replacing the medium every 2-3 days. Differentiated cultures will consist of both hepatocyte-like and biliary-like cells.

Compound Treatment

- Prepare stock solutions of **BMS-764459** and omeprazole in DMSO.
- Seed differentiated HepaRG™ cells into 24-well plates at a density of 2×10^5 cells/well and allow them to attach overnight.
- Prepare serial dilutions of **BMS-764459** and the positive control, omeprazole, in culture medium. The final DMSO concentration should not exceed 0.1%.
- Treat the cells with various concentrations of **BMS-764459** (e.g., 0.1, 1, 10 µM), omeprazole (e.g., 10 µM) as a positive control, and 0.1% DMSO as a vehicle control.
- Incubate the cells for 24 to 72 hours. A 24-hour incubation is often sufficient to observe significant mRNA induction.

RNA Isolation and cDNA Synthesis

- Following incubation, lyse the cells directly in the wells using the buffer provided in the RNeasy Mini Kit.
- Isolate total RNA according to the manufacturer's protocol.
- Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
- Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

Quantitative Real-Time PCR (qPCR)

- Prepare the qPCR reaction mix using TaqMan™ Gene Expression Master Mix, TaqMan™ Gene Expression Assays for CYP1A1 (target gene) and GAPDH (endogenous control), and the synthesized cDNA.

- Perform the qPCR using a real-time PCR system with the following cycling conditions:
 - Hold Stage: 95°C for 10 minutes
 - PCR Stage (40 cycles): 95°C for 15 seconds, 60°C for 1 minute
- Record the cycle threshold (Ct) values for both CYP1A1 and GAPDH.

Data Presentation and Analysis

The results of the CYP1A1 induction assay can be presented as fold induction relative to the vehicle control.

Calculation of Fold Induction:

- Calculate ΔCt : $\Delta Ct = Ct(CYP1A1) - Ct(GAPDH)$
- Calculate $\Delta\Delta Ct$: $\Delta\Delta Ct = \Delta Ct(Treated) - \Delta Ct(Vehicle\ Control)$
- Calculate Fold Induction: $Fold\ Induction = 2^{(-\Delta\Delta Ct)}$

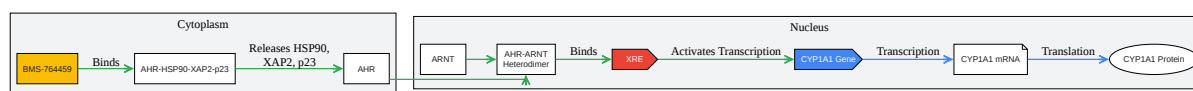
Representative Data:

Compound	Concentration (μM)	Mean Fold Induction (vs. Vehicle)	Standard Deviation
Vehicle (0.1% DMSO)	-	1.0	0.2
Omeprazole	10	15.2	2.5
BMS-764459	0.1	2.5	0.4
BMS-764459	1	8.1	1.2
BMS-764459	10	25.6	3.8

Signaling Pathways and Experimental Workflow

CYP1A1 Induction Signaling Pathway

The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AHR). Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to its transcription. While **BMS-764459** is an atypical inducer, the exact mechanism of its action on this pathway is a subject of ongoing research.

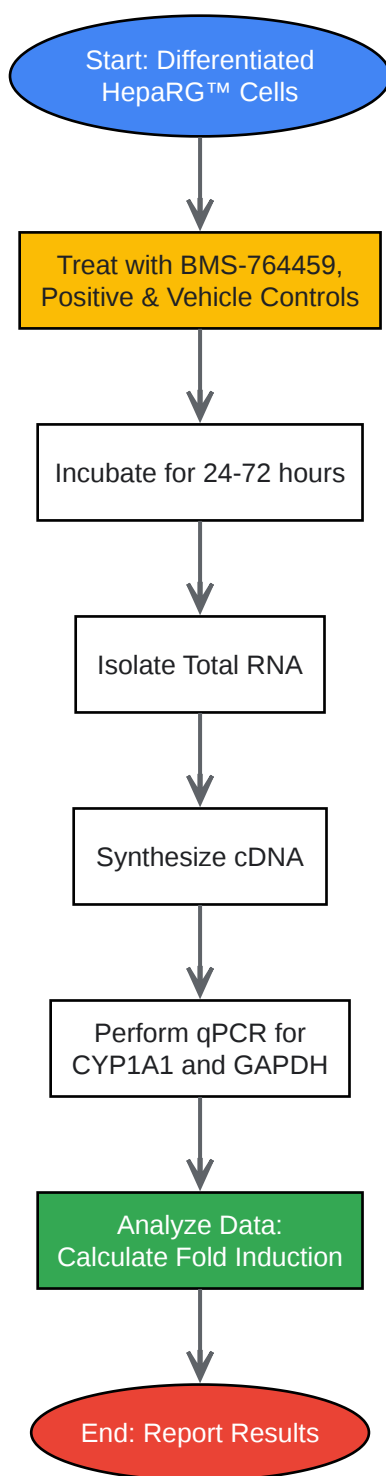


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Caption: AHR-mediated CYP1A1 induction pathway.

Experimental Workflow

The following diagram outlines the key steps in the CYP1A1 induction assay.



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Caption: Workflow for CYP1A1 induction assay.

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